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Compound of Interest

Compound Name: Dasolampanel

Cat. No.: B606946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dasolampanel, also known as NGX-426, is a potent, orally bioavailable competitive antagonist

of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

Developed as a potential therapeutic for chronic pain conditions, including neuropathic pain

and migraine, Dasolampanel represents an important evolution from its non-orally bioavailable

predecessor, tezampanel. This technical guide provides a comprehensive overview of the

synthesis, chemical properties, and mechanism of action of Dasolampanel, intended to

support further research and development in the field of neurology and pain management.

Chemical Properties
Dasolampanel is a complex heterocyclic molecule with the systematic IUPAC name

(3S,4aS,6S,8aR)-6-(3-chloro-2-(1H-tetrazol-5-yl)phenoxy)-decahydroisoquinoline-3-carboxylic

acid. Its chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C17H20ClN5O3 [1][2]

Molecular Weight 377.83 g/mol [1][2]

CAS Number 503294-13-1 [1]

Appearance Solid (predicted)

Solubility Data not publicly available

pKa Data not publicly available

Synthesis of Dasolampanel
While a detailed, step-by-step experimental protocol for the synthesis of Dasolampanel is not

publicly available in peer-reviewed literature, a general synthetic strategy can be inferred from

patents and publications on related decahydroisoquinoline-3-carboxylic acid derivatives. The

synthesis would logically involve the construction of the core decahydroisoquinoline-3-

carboxylic acid scaffold, followed by the coupling of the substituted phenoxy moiety.

A plausible, generalized synthetic pathway is outlined below. It is important to note that the

following is a representative scheme and the actual process may involve different reagents,

protecting groups, and reaction conditions.

Generalized Synthetic Workflow
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Decahydroisoquinoline Core Synthesis

Phenoxy Moiety Synthesis

Coupling and Final Product Formation
Protected Tetrahydroisoquinoline Precursor Stereoselective Reduction

e.g., Catalytic Hydrogenation
Decahydroisoquinoline-3-carboxylic acid ester

Further processing

Coupling Reaction

2-bromo-6-chlorophenol Tetrazole Formation
e.g., Cyanation followed by azide addition

3-chloro-2-(1H-tetrazol-5-yl)phenol
Hydrolysis/Deprotection

Ester Hydrolysis Dasolampanel

Generalized Synthesis of Dasolampanel

Click to download full resolution via product page

Caption: A generalized synthetic workflow for Dasolampanel.

Experimental Protocols (General Description):

Step 1: Synthesis of the Decahydroisoquinoline Core: The synthesis of the

decahydroisoquinoline-3-carboxylic acid core is a critical step. This can be achieved through

various methods, including the Pictet-Spengler reaction followed by stereoselective reduction

of a tetrahydroisoquinoline precursor. The use of chiral catalysts or resolving agents would

be necessary to obtain the desired (3S,4aS,6S,8aR) stereochemistry. The carboxylic acid

would likely be protected as an ester during these steps.

Step 2: Synthesis of the Substituted Phenol: The 3-chloro-2-(1H-tetrazol-5-yl)phenol moiety

would be synthesized separately. This could start from a commercially available substituted

phenol, such as 2-bromo-6-chlorophenol. The tetrazole ring can be formed from a nitrile

precursor, which in turn can be introduced via various organic reactions.

Step 3: Coupling and Deprotection: The decahydroisoquinoline core and the substituted

phenol would then be coupled, likely through a nucleophilic aromatic substitution or a metal-

catalyzed cross-coupling reaction. The final step would involve the deprotection of the

carboxylic acid, typically by hydrolysis of the ester, to yield Dasolampanel.
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Mechanism of Action and Signaling Pathways
Dasolampanel functions as a competitive antagonist at both AMPA and kainate receptors,

which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the

central nervous system. By blocking these receptors, Dasolampanel reduces the excitatory

effects of glutamate.

Antagonism of AMPA Receptors
AMPA receptors mediate the majority of fast excitatory postsynaptic currents. Upon binding

glutamate, these receptors open, allowing an influx of sodium ions (and in some cases, calcium

ions), leading to depolarization of the postsynaptic neuron. Dasolampanel competitively binds

to the glutamate binding site on the AMPA receptor, preventing its activation.
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Dasolampanel's Antagonism of AMPA Receptor Signaling
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Caption: Dasolampanel competitively blocks glutamate binding to AMPA receptors.

Antagonism of Kainate Receptors
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Kainate receptors have a more modulatory role in synaptic transmission. They are located both

presynaptically, where they can regulate the release of glutamate and GABA, and

postsynaptically, where they contribute to the excitatory postsynaptic potential.

Dasolampanel's antagonism of kainate receptors further contributes to the overall reduction in

neuronal excitability.
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Caption: Dasolampanel blocks kainate receptors, modulating neurotransmission.

Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for Dasolampanel are not extensively

published. However, information can be gleaned from studies on its ester prodrug,

Dasolampanel etibutil (LY545694), which was designed to improve oral bioavailability.
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Parameter Finding Subject Reference

Route of

Administration
Oral Human

Prodrug
Dasolampanel etibutil

(LY545694)

Maximally Tolerated

Multiple Dose (MTMD)

of LY545694

25 mg twice daily
Healthy Male

Volunteers

Adverse Events

(LY545694)

Dizziness, nausea,

vomiting

Patients in clinical

trials

Efficacy in Pain

Models (LY545694)

Reduced secondary

hyperalgesia in a brief

thermal stimulation

model

Healthy Male

Volunteers

Conclusion and Future Directions
Dasolampanel is a promising molecule in the field of non-opioid analgesics due to its specific

mechanism of action as a dual AMPA/kainate receptor antagonist. While its clinical

development has not progressed to market, the compound and its derivatives remain valuable

tools for research into the glutamatergic system and its role in chronic pain and other

neurological disorders. Further research is warranted to fully elucidate its pharmacokinetic and

pharmacodynamic profile and to explore its therapeutic potential in other indications. The

development of detailed and scalable synthetic routes will be crucial for facilitating such

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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